![molecular formula C9H13N3S B1349548 N-(2-Phenylethyl)hydrazinecarbothioamide CAS No. 21198-23-2](/img/structure/B1349548.png)
N-(2-Phenylethyl)hydrazinecarbothioamide
Overview
Description
N-(2-Phenylethyl)hydrazinecarbothioamide (PEHCTA) is an organic compound that is widely used in scientific research. It is a hydrazine derivative that is used in a variety of applications, from drug development to biochemical and physiological studies.
Scientific Research Applications
Coordination Compounds in Cancer Research
N-(2-Phenylethyl)hydrazinecarbothioamide derivatives have been utilized in the creation of coordination compounds with metals such as copper and nickel. These compounds exhibit significant potential in cancer research, particularly in the inhibition of the growth and propagation of myeloid human leukemia HL-60 cancer cells. For example, N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide], a derivative of hydrazinecarbothioamide, reacts with copper and nickel chlorides to form coordination compounds that have shown effectiveness against these cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Fluorescent Probes for Iron Detection
Hydrazinecarbothioamide derivatives have been developed as fluorescent sensors for detecting iron (Fe(III)) in aqueous solutions. One particular derivative, N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, has demonstrated selectivity and sensitivity for Fe(III) in the presence of other cations, making it a promising tool for environmental and biological applications (Casanueva Marenco et al., 2012).
Antimicrobial and Antioxidant Properties
Hydrazinecarbothioamide derivatives have also shown promise in the field of antimicrobial and antioxidant research. For instance, compounds like N-(pyridin-2-yl)hydrazinecarbothioamide have been synthesized and subjected to molecular docking studies, revealing their potential activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (Abu-Melha, 2018). Furthermore, hydrazinecarbothioamide derivatives have exhibited excellent antioxidant activity, as evidenced by studies using the DPPH method (Bărbuceanu et al., 2014).
Anticonvulsant Activity
The pharmacophoric elements essential for anticonvulsant activity have been identified in certain hydrazinecarbothioamide derivatives. These compounds have shown promising results in standard models for anticonvulsant screening, making them potential candidates for further development in the treatment of epilepsy and related disorders (Bhrigu et al., 2012).
Applications in Chemistry and Biochemistry
Hydrazinecarbothioamide derivatives have been synthesized for use as derivatization reagents in chromatography and mass spectrometry. These reagents enhance the detection of analytes, facilitating the identification and quantification of various compounds (Inoda et al., 2011).
Mechanism of Action
Target of Action
N-(2-Phenylethyl)hydrazinecarbothioamide, also known as 1-amino-3-(2-phenylethyl)thiourea, is a carbazole-based molecule containing thiosemicarbazide functional groups . These compounds are recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
The compound interacts with its targets by inhibiting crucial pathways, thereby enhancing therapeutic anticancer effects . The compound also exhibits noteworthy antioxidant properties .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight is 19528 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The compound has shown significant anticancer effects, with IC 50 values of 2.02 and 4.99 µM . It targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines . Furthermore, the compound has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
properties
IUPAC Name |
1-amino-3-(2-phenylethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWDZDVKIOZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367950 | |
Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21198-23-2 | |
Record name | 21198-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21198-23-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.